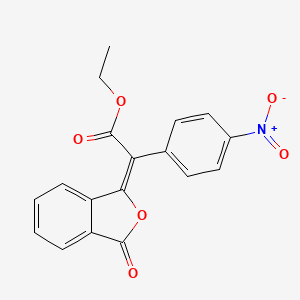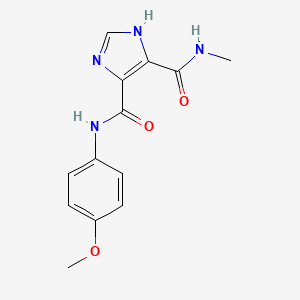
N-(3-fluorophenyl)-3-(4-methylphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-fluorophenyl)-3-(4-methylphenyl)acrylamide, also known as FMPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of N-(3-fluorophenyl)-3-(4-methylphenyl)acrylamide is not yet fully understood. However, it is believed to interact with specific amino acid residues in proteins, leading to changes in their conformation and function. N-(3-fluorophenyl)-3-(4-methylphenyl)acrylamide has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-3-(4-methylphenyl)acrylamide has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the aggregation of amyloid beta peptides, and modulate the activity of neurotransmitters in the brain. N-(3-fluorophenyl)-3-(4-methylphenyl)acrylamide has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(3-fluorophenyl)-3-(4-methylphenyl)acrylamide in lab experiments is its high selectivity and sensitivity for detecting protein-ligand interactions. It is also relatively easy to synthesize and purify, making it a cost-effective alternative to other fluorescent probes. However, N-(3-fluorophenyl)-3-(4-methylphenyl)acrylamide has limitations in terms of its stability and photostability, which can affect its performance in certain experiments.
Zukünftige Richtungen
There are several future directions for N-(3-fluorophenyl)-3-(4-methylphenyl)acrylamide research. One area of interest is the development of N-(3-fluorophenyl)-3-(4-methylphenyl)acrylamide-based therapeutics for various diseases. Another direction is the optimization of N-(3-fluorophenyl)-3-(4-methylphenyl)acrylamide synthesis and purification methods to improve its performance in lab experiments. Additionally, N-(3-fluorophenyl)-3-(4-methylphenyl)acrylamide can be further investigated for its potential as a diagnostic tool for detecting protein misfolding diseases.
Synthesemethoden
N-(3-fluorophenyl)-3-(4-methylphenyl)acrylamide can be synthesized through a multi-step process starting with 3-fluoroaniline and 4-methylbenzaldehyde. The reaction involves the formation of an imine intermediate, which is then reduced to form the final product. The purity and yield of N-(3-fluorophenyl)-3-(4-methylphenyl)acrylamide can be improved through various purification techniques, such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(3-fluorophenyl)-3-(4-methylphenyl)acrylamide has shown promising results in various scientific research applications. It has been used as a fluorescent probe for detecting protein-ligand interactions, as well as for studying the dynamics of protein-protein interactions. N-(3-fluorophenyl)-3-(4-methylphenyl)acrylamide has also been investigated for its potential as a therapeutic agent for various diseases, such as cancer and Alzheimer's disease.
Eigenschaften
IUPAC Name |
(E)-N-(3-fluorophenyl)-3-(4-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO/c1-12-5-7-13(8-6-12)9-10-16(19)18-15-4-2-3-14(17)11-15/h2-11H,1H3,(H,18,19)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJDMYGLIRZPQA-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(6-methoxy-2H-1,3-benzoxazin-3(4H)-yl)phenyl]ethanone](/img/structure/B5872196.png)

![1-(4-biphenylyl)-3-[(3-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B5872205.png)


![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5872240.png)

![2-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrodispiro[chromene-4,1'-cyclohexane-4',2''-[1,3]dioxolane]-3-carbonitrile](/img/structure/B5872258.png)

![2-[4-(acetylamino)-6-methyl-1,3,5-triazin-2-yl]phenyl acetate](/img/structure/B5872281.png)
![N-{[(4-acetylphenyl)amino]carbonothioyl}-2-chlorobenzamide](/img/structure/B5872290.png)

